Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo-
Description
Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- is a synthetic nucleoside analog. It is a derivative of uridine, a nucleoside that plays a crucial role in the synthesis of RNA. The addition of the 5-iodo group and the 5’-O-[(1,1-dimethylethyl)diphenylsilyl] group modifies its chemical properties, making it useful in various scientific research applications.
Properties
Molecular Formula |
C25H31IN2O5Si |
|---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C25H31IN2O5Si/c1-25(2,3)34(17-10-6-4-7-11-17,18-12-8-5-9-13-18)32-16-21-20(29)14-22(33-21)28-15-19(26)23(30)27-24(28)31/h4-13,19-22,29H,14-16H2,1-3H3,(H,27,30,31)/t19?,20-,21+,22+/m0/s1 |
InChI Key |
LXUXWEIIYULGRT-XVQIHIMPSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)N4CC(C(=O)NC4=O)I)O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)N4CC(C(=O)NC4=O)I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- typically involves multiple steps. The starting material is usually uridine, which undergoes deoxygenation at the 2’ position to form 2’-deoxyuridine. This intermediate is then protected at the 5’ position with a [(1,1-dimethylethyl)diphenylsilyl] group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The 5-iodo group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Deprotection: The [(1,1-dimethylethyl)diphenylsilyl] group can be removed under specific conditions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various nucleoside analogs with different functional groups at the 5-position.
Scientific Research Applications
Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is used in studies involving nucleic acid interactions and modifications.
Industry: The compound can be used in the development of new pharmaceuticals and diagnostic tools
Mechanism of Action
The mechanism of action of Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- involves its incorporation into nucleic acids. The presence of the 5-iodo group can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell proliferation. The silyl protecting group can also influence the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Uridine, 2’-deoxy-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-4’-C-ethynyl-2’,2’-difluoro-: This compound has additional modifications at the 3’ and 4’ positions, making it useful in different research contexts.
Uridine, 2’-amino-2’-deoxy-4’-C-[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-5-methyl-3’,5’-bis-O-(phenylmethyl)-: This compound is used in antiviral research due to its ability to inhibit viral replication.
Uniqueness
The uniqueness of Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo- lies in its specific modifications, which confer unique chemical properties and biological activities. The 5-iodo group and the silyl protecting group make it particularly useful in nucleic acid research and pharmaceutical development .
Biological Activity
Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-iodo-, commonly referred to as a uridine analog, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally modified to enhance its biological properties, particularly in the context of neurological and antiviral activities.
- Molecular Formula : C34H38N2O5Si
- Molecular Weight : 582.76 g/mol
- CAS Number : 860651-71-4
Biological Activity Overview
Research indicates that uridine and its derivatives exhibit a range of biological activities, including:
- Antiviral Effects : Analog compounds have been studied for their ability to inhibit viral replication.
- Neuroprotective Properties : Uridine is known to support neuronal health, potentially benefiting conditions like Alzheimer's disease.
- Antiepileptic Activity : Some studies suggest that uridine analogs may possess anticonvulsant properties.
The biological activity of uridine analogs is primarily attributed to their interaction with nucleic acid synthesis and cellular signaling pathways. Key mechanisms include:
- Inhibition of Viral RNA Polymerase : Certain modifications enhance binding affinity to viral enzymes.
- Modulation of Neurotransmitter Systems : Uridine may influence the synthesis of neurotransmitters, impacting mood and cognitive functions.
Case Study 1: Antiviral Activity
A study conducted by Connolly et al. (1999) explored the antiviral properties of uridine analogs. The findings indicated that these compounds could inhibit the replication of RNA viruses by targeting viral polymerases. The study highlighted the potential for developing new antiviral therapies based on these modifications.
Case Study 2: Neuroprotective Effects
Research published in Trends in Pharmacological Sciences demonstrated that uridine supplementation improved cognitive function in animal models of neurodegenerative diseases. The study suggested that uridine enhances synaptic plasticity and neurogenesis, providing a protective effect against neurodegeneration.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
